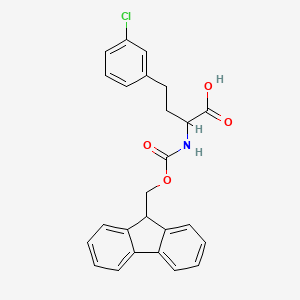

N-Fmoc-3-chloro-D-homophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Fmoc-3-chloro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a chlorine atom on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is primarily used in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-chloro-D-homophenylalanine typically involves the following steps:

Protection of the amino group: The amino group of 3-chloro-D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-chloro-D-homophenylalanine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields 3-chloro-D-homophenylalanine.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Fmoc-3-chloro-D-homophenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: It is used in the production of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Fmoc-3-chloro-D-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group, allowing further modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

N-Fmoc-3-chloro-L-homophenylalanine: Similar structure but with the L-configuration.

N-Fmoc-3-chloro-D-phenylalanine: Similar structure but without the extended carbon chain.

N-Fmoc-3-chloro-L-phenylalanine: Similar structure but with the L-configuration and without the extended carbon chain.

Uniqueness

N-Fmoc-3-chloro-D-homophenylalanine is unique due to its D-configuration and the presence of both the Fmoc protecting group and the chlorine atom on the phenyl ring. This combination of features makes it particularly useful in the synthesis of specific peptides and in studying stereochemistry and reactivity in peptide synthesis.

Biological Activity

N-Fmoc-3-chloro-D-homophenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a chlorinated phenylalanine structure, which enhances its reactivity and biological properties. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting the amino group during peptide synthesis, making this compound useful in combinatorial chemistry and drug design.

Biological Activity

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Research indicates that various derivatives of this compound show MIC values in the range of 1-8 µM against selected bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to permeabilize bacterial membranes rapidly, leading to cell lysis .

2. Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various human tumor cell lines while sparing normal cells . This selective action is crucial for developing therapeutic agents with fewer side effects.

- Case Study : A study involving the treatment of Molt-4 lymphoma cells with peptide libraries containing this compound revealed a significant reduction in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 1-8 µM | 10-15 µM | Membrane permeabilization |

| 6,8-Dichloro-3-formylchromone | Comparable to metronidazole | Varies | Urease inhibition |

| β-Chloroalanine | Effective against Alr | Not specified | Suicide substrate for Alr |

Research Findings

Recent research highlights the versatility of this compound in various applications:

- Inhibitory Effects : Studies have shown that derivatives can act as inhibitors for key bacterial enzymes, enhancing their potential as antibiotic agents .

- Peptidomimetic Applications : The compound's structure allows it to be incorporated into peptide libraries, facilitating the discovery of novel therapeutic peptides with enhanced biological activities .

Properties

Molecular Formula |

C25H22ClNO4 |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

InChI Key |

CFUCQGYSVYOQID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.